(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide 2,2,2-trifluoroacetate
CAS No.: 94367-35-8
Cat. No.: VC21550490
Molecular Formula: C17H19F3N2O5S
Molecular Weight: 420,41 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94367-35-8 |
|---|---|
| Molecular Formula | C17H19F3N2O5S |
| Molecular Weight | 420,41 g/mole |
| IUPAC Name | (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C15H18N2O3S.C2HF3O2/c1-9-7-14(18)20-13-8-10(3-4-11(9)13)17-15(19)12(16)5-6-21-2;3-2(4,5)1(6)7/h3-4,7-8,12H,5-6,16H2,1-2H3,(H,17,19);(H,6,7)/t12-;/m0./s1 |
| Standard InChI Key | VSAUWUJWXBUSEU-YDALLXLXSA-N |
| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)N.C(=O)(C(F)(F)F)O |
| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structure
Basic Information and Identifiers
(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide 2,2,2-trifluoroacetate is a chemical compound consisting of a coumarin backbone conjugated with a methionine residue and formulated as a trifluoroacetate salt. This specific chemical configuration gives the compound unique properties that make it particularly useful in biochemical research.
| Parameter | Value |
|---|---|
| CAS Number | 94367-35-8 |
| Molecular Formula | C17H19F3N2O5S |
| Molecular Weight | 420.41 g/mol |
| IUPAC Name | (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide;2,2,2-trifluoroacetic acid |
| Common Synonyms | L-Methionine 7-amido-4-methylcoumarin trifluoroacetate salt; H-Met-AMC |
Chemical and Physical Properties
The compound possesses distinct physical and chemical properties that facilitate its applications in research settings.
Biochemical Significance and Applications
Enzymatic Substrate Properties
(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide 2,2,2-trifluoroacetate functions primarily as a substrate for specific proteolytic enzymes. Its design incorporates structural elements that enable it to interact with enzyme active sites while producing detectable signals upon enzymatic cleavage.
The compound serves as a fluorogenic substrate for:
These enzymes can cleave the amide bond between the methionine residue and the coumarin moiety, releasing the fluorescent 7-amino-4-methylcoumarin, which can be detected and quantified to assess enzymatic activity.
Fluorescent Properties and Detection
The compound exhibits fluorescent properties that make it particularly useful for monitoring enzymatic reactions:
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Intact compound shows minimal fluorescence
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Upon enzymatic cleavage, the released 7-amino-4-methylcoumarin exhibits strong fluorescence
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Excitation maximum: 380 nm
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Emission maximum: 460 nm
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Alternative excitation/emission wavelengths: 355 nm or 375 nm / 440 nm or 450 nm
This fluorogenic property enables real-time monitoring of enzymatic activity, making it valuable for kinetic studies and high-throughput screening of enzyme inhibitors.
Research Applications
The compound finds application in various research contexts:
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Enzyme assays and characterization
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Inhibitor screening for drug discovery
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Kinetic analysis of proteolytic enzymes
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Investigation of enzymatic mechanisms
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Structural biology studies of enzyme-substrate interactions
Its specificity for certain aminopeptidases makes it particularly valuable for research in areas where these enzymes play significant roles, such as cancer research, inflammation studies, and investigations of protein processing mechanisms.
Synthesis and Preparation
| Source | Purity Specification |
|---|---|
| Chemscene | 98% |
| Sigma-Aldrich | ≥99.0% (sum of enantiomers, HPLC) |
| Lumiprobe | 95+% (HPLC-MS and NMR 1H) |
Quality control typically involves analytical techniques such as HPLC-MS and NMR to verify identity, purity, and stereochemical integrity.
Structural Relationships to Other Compounds
Related Coumarin Derivatives
(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide 2,2,2-trifluoroacetate belongs to a broader family of coumarin-based enzyme substrates. Several structurally related compounds have been developed for specific applications:
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(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate (L-Alanine 7-amido-4-methylcoumarin trifluoroacetate salt)
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CAS: 96594-10-4
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Differs in having an alanine residue instead of methionine
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(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide acetate (H-Met-AMC acetate)
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CAS: 201854-07-1
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Same structure but with acetate instead of trifluoroacetate counterion
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(S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide 2,2,2-trifluoroacetate
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CAS: 191723-67-8
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Contains a valine residue instead of methionine
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These compounds share the 7-amido-4-methylcoumarin structure but differ in the amino acid component, enabling selective targeting of different proteolytic enzymes.
Coumarin Derivatives in Research
Coumarins represent an important class of heterocyclic compounds with diverse applications in medicinal chemistry and biochemical research. The study of coumarin dates back to 1820 when it was first extracted from tonka bean by Vogel . Since then, numerous coumarin derivatives have been synthesized and investigated for their biological activities.
The unique chemical structure of coumarin derivatives facilitates binding to various biological targets through:
These structural properties have made coumarin derivatives valuable tools in various research areas, including neurodegenerative diseases, cancer, and inflammation studies .
Precautionary Measures
When handling this compound, the following precautionary measures are recommended:
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